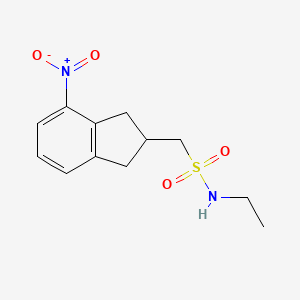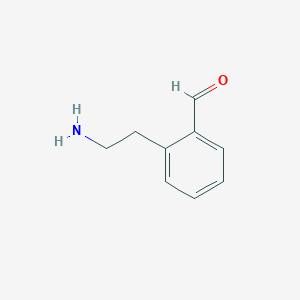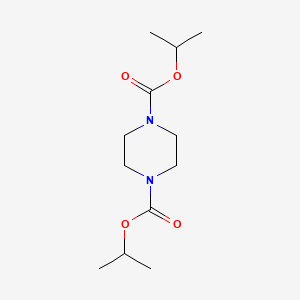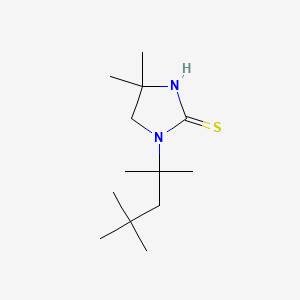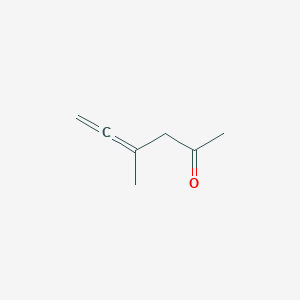
4-Methyl-4,5-hexadien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4,5-hexadien-2-one is an organic compound with the molecular formula C7H10O. It is a dienone, meaning it contains two double bonds and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-4,5-hexadien-2-one can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1,3-butadiene with acetic anhydride in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a consistent and high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4,5-hexadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-Methyl-4,5-hexadien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive double bonds.
Mécanisme D'action
The mechanism of action of 4-Methyl-4,5-hexadien-2-one involves its ability to participate in various chemical reactions due to the presence of double bonds and a ketone group. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,4-hexadiene: Similar in structure but lacks the ketone group.
3,5-Hexadien-2-one, 4-methyl-: Another dienone with a different arrangement of double bonds.
Uniqueness
4-Methyl-4,5-hexadien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This combination of functional groups provides distinct reactivity patterns that are not observed in similar compounds, making it valuable for various chemical applications.
Propriétés
Numéro CAS |
2199-34-0 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-4-6(2)5-7(3)8/h1,5H2,2-3H3 |
Clé InChI |
SQHDENSZMIQBNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



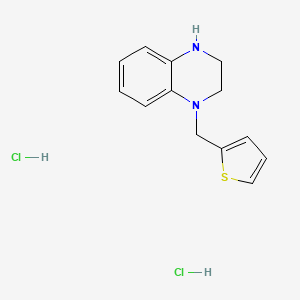
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)


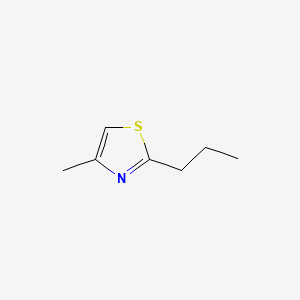
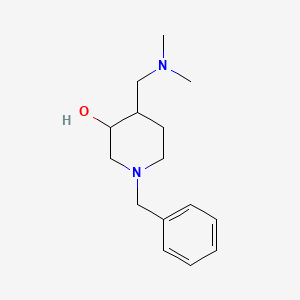

![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
